molecular formula C19H17N5O2 B2944128 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415472-85-2

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2944128
CAS No.: 2415472-85-2
M. Wt: 347.378
InChI Key: YCJIUPKLUYWZCU-UHFFFAOYSA-N
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Description

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines pyrazolo[1,5-a]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common approach is the condensation of 5-methylpyrazolo[1,5-a]pyrimidine with a suitable phenyl-substituted octahydropyrrolo[3,4-c]pyrrole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its combined structural features, which provide a unique set of chemical and biological properties. This dual-core structure enhances its versatility and potential for various applications .

Properties

IUPAC Name

2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-9-17(24-16(21-12)7-8-20-24)22-10-14-15(11-22)19(26)23(18(14)25)13-5-3-2-4-6-13/h2-9,14-15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIUPKLUYWZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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